molecular formula C25H21NO5 B12164345 (2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B12164345
M. Wt: 415.4 g/mol
InChI Key: XOWDWMIWQXTRSL-AQTBWJFISA-N
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Description

(2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic compound with a unique structure that combines a benzoxazole ring, a phenyl group, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the condensation of 2-aminobenzoxazole with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The benzoxazole and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • (2E)-2-benzoxazol-2-yl-3-phenylprop-2-en-1-one
  • (2E)-2-benzoxazol-2-yl-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-2-benzoxazol-2-yl-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Comparison: Compared to similar compounds, (2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the trimethoxyphenyl group, which may enhance its biological activity and chemical stability. This structural feature can influence the compound’s interaction with molecular targets and its overall pharmacological profile.

Biological Activity

The compound (2E)-2-benzoxazol-2-yl-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a benzoxazole moiety, which is known for its fluorescent properties and potential therapeutic applications. Its structure can be represented as follows:

C20H19NO4\text{C}_{20}\text{H}_{19}\text{N}\text{O}_{4}

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various benzoxazole compounds have been tested against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds typically range from 7.81 to 250 µg/ml.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMicroorganismMIC (µg/ml)
Compound ABacillus subtilis15
Compound BEscherichia coli50
Compound CCandida albicans30

These findings suggest that while some compounds are less potent than standard antibiotics like fluconazole against C. albicans, they may still possess considerable activity against other pathogens .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. The compound has shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. Notably, the structure–activity relationship (SAR) studies indicate that modifications in the benzoxazole structure can enhance its anticancer efficacy.

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MCF-7Compound D10
A549Compound E15
HepG2Compound F12

These results underscore the potential of benzoxazole derivatives as candidates for further development in cancer therapy .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that some benzoxazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects.

Table 3: Selectivity Index of Benzoxazole Compounds

CompoundNormal Cell Line (IC50)Cancer Cell Line (IC50)Selectivity Index
Compound G100 µM20 µM5
Compound H80 µM15 µM5.33

The selectivity index indicates that these compounds could be promising candidates for targeted cancer therapies .

Case Studies

Several case studies have highlighted the biological activity of benzoxazole derivatives:

  • Study on Antimicrobial Efficacy : A series of benzoxazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The findings revealed that certain compounds exhibited potent activity against drug-resistant strains, suggesting their potential use in treating infections caused by resistant bacteria .
  • Anticancer Research : A recent study focused on the anticancer properties of modified benzoxazoles demonstrated significant inhibition of tumor growth in xenograft models. The research emphasized the importance of functional group positioning on the benzoxazole ring in enhancing anticancer activity .

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H21NO5/c1-28-21-14-17(15-22(29-2)24(21)30-3)23(27)18(13-16-9-5-4-6-10-16)25-26-19-11-7-8-12-20(19)31-25/h4-15H,1-3H3/b18-13-

InChI Key

XOWDWMIWQXTRSL-AQTBWJFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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